Ethyl17-oxoheptadecanoate
Description
Ethyl 17-oxoheptadecanoate is a long-chain fatty acid ester featuring a 17-carbon backbone with an ethyl ester group at one terminus and a ketone functional group (oxo) at the 17th carbon position. Its molecular formula is C₁₉H₃₆O₃, comprising a heptadecanoic acid derivative modified by esterification and ketone substitution.
Properties
Molecular Formula |
C19H36O3 |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
ethyl 17-oxoheptadecanoate |
InChI |
InChI=1S/C19H36O3/c1-2-22-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20/h18H,2-17H2,1H3 |
InChI Key |
UUMFNFADXHWNSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 17-oxoheptadecanoate can be synthesized through several methods. One common approach involves the esterification of 17-oxoheptadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the oxidation of ethyl heptadecanoate using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group at the 17th carbon position. This reaction requires careful control of temperature and reaction time to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of ethyl 17-oxoheptadecanoate may involve large-scale esterification processes using continuous reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 17-oxoheptadecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 17-oxoheptadecanoic acid.
Reduction: Formation of 17-hydroxyheptadecanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 17-oxoheptadecanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 17-oxoheptadecanoate involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in hydrogen bonding and other interactions with enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may have biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between Ethyl 17-oxoheptadecanoate and two related compounds identified in the literature:
| Compound Name | CAS Number | Molecular Formula | Ester Group | C17 Substituent | Key Functional Groups |
|---|---|---|---|---|---|
| Ethyl 17-oxoheptadecanoate | Not available | C₁₉H₃₆O₃ | Ethyl | Oxo (ketone) | Ester, Ketone |
| Methyl 17-methyloctadecanoate | 55124-97-5 | C₁₉H₃₈O₂ | Methyl | Methyl branch | Ester, Branched alkyl |
| Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate | Not available | Complex | Ethyl | Ethoxycarbonyl, phenyl | Ester, Carbonate, Alkyne |
Key Observations :
- Ethyl 17-oxoheptadecanoate vs. Methyl 17-methyloctadecanoate: Both share a 17-carbon backbone and ester groups, but the former has a ketone at C17, while the latter features a methyl branch. The ethyl ester group in the former may confer slightly lower polarity compared to the methyl ester in the latter, affecting solubility and hydrolysis rates .
- Ethyl 17-oxoheptadecanoate vs. Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate: The latter contains a bulky diphenyl group and a carbonate-linked ethoxycarbonyl moiety, which introduces steric hindrance and alters reactivity. The alkyne group in the latter enables click chemistry applications, unlike the saturated backbone of the former .
Physicochemical Properties
- Reactivity: The ketone group in Ethyl 17-oxoheptadecanoate is susceptible to nucleophilic attack (e.g., Grignard reactions or reductions), whereas Methyl 17-methyloctadecanoate’s inert branched alkyl chain favors stability under basic conditions .
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